molecular formula C19H20N2O2 B12214533 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol

1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol

Cat. No.: B12214533
M. Wt: 308.4 g/mol
InChI Key: RYBSTDNVKPCKRS-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. Its unique structure, combining a benzimidazole ring with a phenoxypropanol moiety, makes it an interesting subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Phenoxypropanol Addition: The final step involves the reaction of the cyclopropylbenzimidazole with phenoxypropanol under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-Cyclopropylbenzimidazolyl)-3-(2-methylphenoxy)propan-2-ol
  • 1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol

Comparison:

  • Structural Differences: The presence of different substituents on the phenoxy group.
  • Unique Properties: 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol may exhibit unique biological activities or chemical reactivity due to its specific structure.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-phenoxypropan-2-ol

InChI

InChI=1S/C19H20N2O2/c22-15(13-23-16-6-2-1-3-7-16)12-21-18-9-5-4-8-17(18)20-19(21)14-10-11-14/h1-9,14-15,22H,10-13H2

InChI Key

RYBSTDNVKPCKRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O

Origin of Product

United States

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